N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
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Overview
Description
N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that features a unique structure combining elements of quinoline, morpholine, and ethanediamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Morpholine Group: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.
Coupling with Ethanediamide: The final step involves coupling the modified quinoline with ethanediamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The morpholine group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving quinoline and morpholine derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied and could include signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N’-[2-(1-methylquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide: Lacks the tetrahydro component, which may affect its reactivity and biological activity.
N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-4-yl)ethyl]ethanediamide: Contains a piperidine ring instead of morpholine, which could influence its chemical properties and interactions.
Uniqueness
The combination of the tetrahydroquinoline and morpholine moieties in N-ethyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide provides a unique structural framework that can be exploited for specific interactions in chemical and biological systems. This uniqueness can be leveraged to develop new compounds with tailored properties for various applications.
Biological Activity
N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide (CAS Number: 922119-82-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a tetrahydroquinoline moiety with a morpholine group, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings and case studies.
The molecular formula of the compound is C20H30N4O2, with a molecular weight of 358.5 g/mol. Its structure includes functional groups that are known to influence biological activity, particularly in neuropharmacology and anti-parasitic applications.
Property | Value |
---|---|
Molecular Formula | C20H30N4O2 |
Molecular Weight | 358.5 g/mol |
CAS Number | 922119-82-2 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Modulation : The tetrahydroquinoline moiety may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing neuroprotective effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Antimicrobial Activity : Preliminary studies suggest potential activity against certain pathogens by disrupting cellular processes.
Antiparasitic Activity
A study highlighted the effectiveness of similar compounds containing the tetrahydroquinoline structure against Plasmodium falciparum, the causative agent of malaria. The derivatives exhibited potent inhibitory effects against both sensitive and resistant strains of the parasite. For instance, compounds with modifications at the C1 position showed enhanced potency due to improved binding affinities to target proteins involved in the parasite's survival .
Neuropharmacological Effects
Research indicates that compounds with similar structures can influence neurotransmitter systems. The morpholine group may facilitate interactions with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression or anxiety.
Case Study 1: Antimalarial Efficacy
In vitro assays demonstrated that derivatives similar to this compound exhibited significant activity against P. falciparum. For example, one derivative showed an effective dose (ED50) of 27.74 mg/kg in animal models, indicating a promising safety profile for further development .
Case Study 2: Neuroprotective Potential
Another study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress-induced neuronal damage. The compounds demonstrated significant reduction in cell death and oxidative markers, supporting their potential use as therapeutic agents in neurodegenerative diseases.
Properties
IUPAC Name |
N-ethyl-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-3-21-19(25)20(26)22-14-18(24-9-11-27-12-10-24)16-6-7-17-15(13-16)5-4-8-23(17)2/h6-7,13,18H,3-5,8-12,14H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEYDRZUYAILCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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